
Ácido 1-aminoantraquinona-2-carboxílico
Descripción general
Descripción
1-Aminoanthraquinone-2-carboxylic acid is a useful research compound. Its molecular formula is C15H9NO4 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Aminoanthraquinone-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Aminoanthraquinone-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminoanthraquinone-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de colorantes de antraquinona
1-Aminoantraquinona: se utiliza ampliamente en la preparación de una amplia gama de colorantes de antraquinona . Estos colorantes son conocidos por sus propiedades extremas y resistencia al color, que son esenciales en la fabricación textil. Las aminoantraquinonas, particularmente la 1-amino y la 1,5-diaminoantraquinona, contribuyen significativamente a la diversidad de colorantes de antraquinona disponibles.
Desarrollo de agentes anticancerígenos
La estructura de la antraquinona forma el núcleo de varios agentes anticancerígenos. La investigación se ha centrado en el desarrollo de nuevos compuestos basados en antraquinonas para combatir los cánceres resistentes a los fármacos . El papel del ácido 1-aminoantraquinona-2-carboxílico en este contexto es proporcionar un andamiaje para sintetizar posibles agentes terapéuticos.
Técnicas de síntesis avanzadas
Estudios recientes han empleado un método de flujo continuo para sintetizar 1-aminoantraquinona de forma segura y eficiente mediante la amonólisis de 1-nitroantraquinona a altas temperaturas . Este método ofrece un enfoque controlable y escalable para producir 1-aminoantraquinona de alta calidad para diversas aplicaciones.
Estudios fotoquímicos
La 1-aminoantraquinona también es objeto de estudios fotoquímicos debido a su papel en las actividades virucidas y antitumorales fotoinducidas . Comprender el comportamiento fotoquímico de estos compuestos es esencial para su aplicación en terapia fotodinámica y otros tratamientos médicos que utilizan la luz.
Investigación sobre la interacción con el ADN
Las antraquinonas, incluida la 1-aminoantraquinona, se han estudiado por su capacidad de interactuar con el ADN. Pueden escindir el ADN de una sola o doble hebra en sitios específicos, lo cual es una propiedad de interés para diseñar nuevos fármacos y comprender los mecanismos de daño al ADN .
Análisis del comportamiento cinético
Se ha investigado el comportamiento cinético de la síntesis de 1-aminoantraquinona en condiciones de flujo continuo para guiar el diseño del reactor y obtener una comprensión más profunda del proceso de amonólisis . Esta investigación es fundamental para optimizar los procesos de producción en la industria química.
Aplicaciones de la química verde
Se han realizado esfuerzos para sintetizar 1-aminoantraquinona utilizando métodos verdes y sin catalizador . Estos enfoques tienen como objetivo reducir el impacto ambiental de la producción química y alinearse con los principios del desarrollo sostenible.
Mecanismo De Acción
Target of Action
The primary targets of 1-Aminoanthraquinone-2-carboxylic acid are essential cellular proteins . Most of the anthraquinone-based compounds, including 1-Aminoanthraquinone-2-carboxylic acid, inhibit cancer progression by targeting these proteins .
Mode of Action
1-Aminoanthraquinone-2-carboxylic acid interacts with its targets, the essential cellular proteins, resulting in the inhibition of cancer progression . The specific mode of interaction and the resulting changes are currently under investigation.
Biochemical Pathways
1-Aminoanthraquinone-2-carboxylic acid affects various biochemical pathways involved in cancer progression . The compound’s interaction with essential cellular proteins can lead to changes in these pathways, affecting the viability of cancer cells .
Result of Action
The molecular and cellular effects of 1-Aminoanthraquinone-2-carboxylic acid’s action primarily involve the inhibition of cancer progression . By targeting essential cellular proteins, the compound can affect the viability of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Aminoanthraquinone-2-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity. For instance, the synthesis of 1-Aminoanthraquinone-2-carboxylic acid has been achieved through the ammonolysis of 1-nitroanthraquinone at high temperatures . .
Análisis Bioquímico
Biochemical Properties
1-Aminoanthraquinone-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to increase the solubility of anthraquinone derivatives in supercritical carbon dioxide . This property is particularly useful in the preparation of anthraquinone dyes and other derivatives. Additionally, 1-Aminoanthraquinone-2-carboxylic acid can bridge platinum nanoparticles on carbon nanotubes, enhancing their efficiency as electrocatalysts .
Cellular Effects
The effects of 1-Aminoanthraquinone-2-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, anthraquinone derivatives, including 1-Aminoanthraquinone-2-carboxylic acid, have demonstrated anticancer properties by targeting essential cellular proteins . These compounds inhibit cancer progression by interacting with key proteins such as kinases, topoisomerases, and matrix metalloproteinases .
Molecular Mechanism
At the molecular level, 1-Aminoanthraquinone-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activation of nuclear factor (NF)-κB and activator protein (AP)-1 pathways by directly suppressing upstream signaling enzymes like interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminoanthraquinone-2-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard conditions, but its activity can degrade over prolonged periods . Long-term exposure to 1-Aminoanthraquinone-2-carboxylic acid has been observed to cause sustained inhibition of certain cellular functions, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-Aminoanthraquinone-2-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits, such as anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-Aminoanthraquinone-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. For instance, it participates in the tricarboxylic acid (TCA) cycle, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Aminoanthraquinone-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
1-Aminoanthraquinone-2-carboxylic acid exhibits specific subcellular localization patterns, which influence its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for its role in cellular processes and therapeutic applications.
Propiedades
IUPAC Name |
1-amino-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNBFSDCOALQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058866 | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-24-6 | |
| Record name | 1-Amino-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 39940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-carboxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-2-carboxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOANTHRAQUINONE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413N4ED0PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
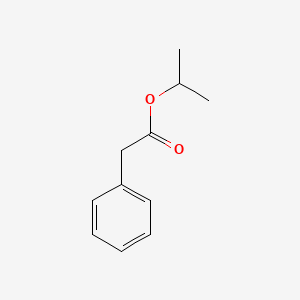
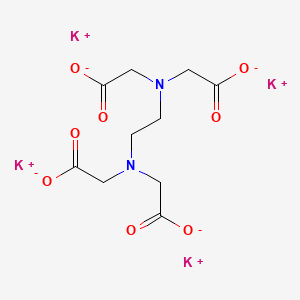
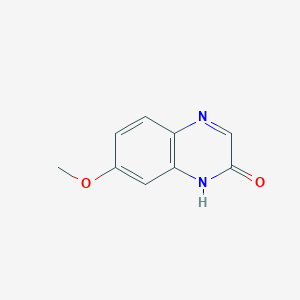
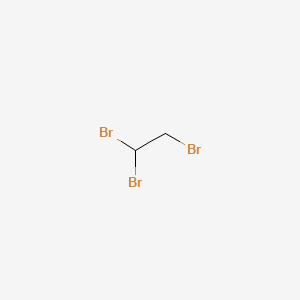

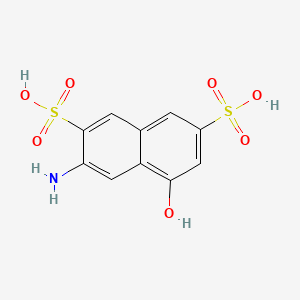
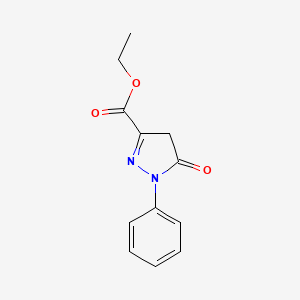
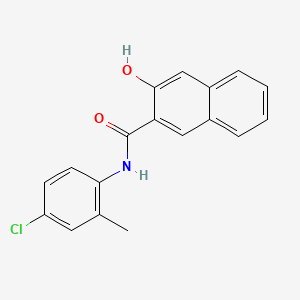
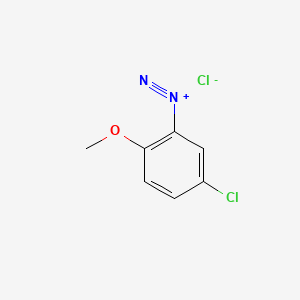
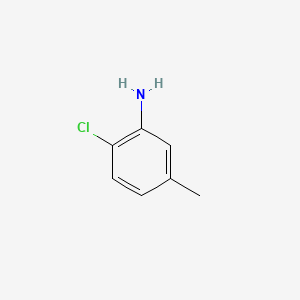
![Benzo[b]naphtho[1,2-d]furan](/img/structure/B1583413.png)

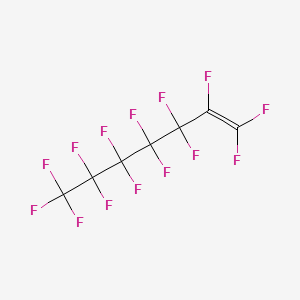
![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
